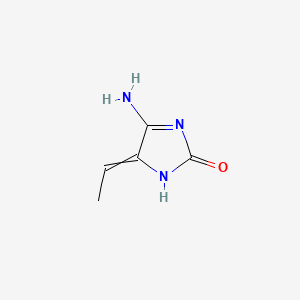

4-Amino-5-ethylideneimidazol-2-one

Description

Contextualization of the Imidazolone (B8795221) Scaffold in Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science, with the imidazolone scaffold being a particularly versatile structure. researchgate.net Imidazole (B134444) and its derivatives, like imidazolones, are five-membered rings that are thermally and chemically stable due to their aromaticity. nih.gov This stability, combined with the ability to be readily functionalized, makes them crucial components in the design of new molecules. rsc.org

The imidazolone scaffold is a key structural unit in a wide array of pharmacologically active compounds, demonstrating antiviral, antifungal, anti-inflammatory, and anticancer properties. researchgate.net Its adaptable structure allows for extensive modifications, which is a significant advantage for optimizing the pharmacological effects of potential drug candidates. researchgate.net Beyond medicine, these scaffolds are integral to the development of push-pull chromophores for applications in optoelectronics and as fluorescent probes. rsc.org The electronic nature of the two nitrogen atoms in the imidazole ring allows it to act as either an electron donor or acceptor, a property that is key to the function of many charge-transfer chromophores. rsc.org

Historical Perspective on the Discovery and Significance of 4-Amino-5-ethylideneimidazol-2-one as a Chromophore

The story of this compound as a chromophore is intrinsically linked to the discovery of the Green Fluorescent Protein (GFP). In 1961, Osamu Shimomura first isolated GFP from the jellyfish Aequorea victoria as a companion protein to the bioluminescent photoprotein aequorin. acs.org For many years, GFP was a scientific curiosity, a beautiful protein whose utility was not yet realized. acs.org

A pivotal moment came in 1979 when Shimomura elucidated the structure of the GFP chromophore. acs.org He discovered that this light-emitting center was not a separate, externally-bound molecule, but was instead formed from a post-translational modification of three consecutive amino acid residues—Serine, Tyrosine, and Glycine—within the protein's own peptide chain. acs.orgpnas.org This autocatalytic cyclization and subsequent oxidation create the 4-(p-hydroxybenzylidene)-5-imidazolinone core, a derivative of this compound, which is responsible for GFP's fluorescence. pnas.org

The true revolution began in the early 1990s. In 1994, Martin Chalfie demonstrated that the gene for GFP could be expressed in other organisms, such as E. coli and C. elegans, creating a fluorescent tag to visualize gene expression and protein localization in living cells. nih.gov Shortly after, Roger Tsien's group began to explore the photochemistry of the chromophore, leading to the development of a vast palette of fluorescent proteins with improved brightness, stability, and a wide range of colors from cyan to yellow. nih.gov This work, which earned Shimomura, Chalfie, and Tsien the 2008 Nobel Prize in Chemistry, was built upon the unique chemical nature of the imidazolone-based chromophore. nih.gov

Fundamental Research Questions Driving Investigations of this compound Chemistry

Despite decades of research, the unique properties of the this compound chromophore and its derivatives continue to pose fundamental questions that drive current scientific inquiry. A central mystery is how the rigid beta-barrel structure of the GFP protein so effectively suppresses the non-radiative decay pathways of the chromophore. vu.nlworktribe.com When synthesized and studied in solution, the isolated chromophore is essentially non-fluorescent because it rapidly dissipates energy through molecular vibrations and rotations (photoinduced isomerization). vu.nlnih.gov Understanding the precise protein-chromophore interactions that restrict this movement and enhance fluorescence remains a major goal. vu.nlnih.gov

This leads to several key research areas:

Enhancing Quantum Yield: A primary objective is to develop synthetic analogs of the GFP chromophore that are brightly fluorescent in solution. nih.gov Research focuses on methods to mimic the protein's restrictive environment, either through chemical modifications that "lock" the chromophore's structure or by encapsulating it within host molecules like nucleic acids or other polymers. rsc.orgnih.gov

Controlling Photophysics: The photophysics of the chromophore are complex, involving processes like excited-state proton transfer (ESPT), which can lead to large shifts between absorption and emission wavelengths (Stokes' shifts). researchgate.net A significant research effort is dedicated to understanding and controlling these pathways to design novel fluorescent probes with tailored optical properties for advanced imaging. researchgate.net

Developing Fluorogenic Sensors: The property of the chromophore to "light up" when its rotation is restricted makes it an excellent candidate for creating fluorogenic sensors. nih.gov These are molecules that are non-fluorescent until they bind to a specific target, such as a metal ion, protein, or nucleic acid sequence, at which point their fluorescence is switched on. nih.gov

Investigating Photoprotective Roles: Recent studies are exploring the possibility that GFP and its chromophore may have a photoprotective function in their native organisms. nih.gov The chromophore has been shown to quench various reactive oxygen species (ROS), suggesting it may act as a scavenger to protect cells from oxidative damage. nih.gov The mechanisms and biological relevance of this potential role are active areas of investigation. nih.gov

Data Tables

Table 1: Physicochemical Properties of 4-Amino-5-cyclohexylideneimidazol-2-one (A related compound) Note: Data for the specific title compound is sparse in public databases; a structurally similar compound is presented for illustrative purposes.

| Property | Value | Source |

| Molecular Formula | C9H13N3O | PubChem |

| Molecular Weight | 179.22 g/mol | PubChem |

| IUPAC Name | 4-amino-5-cyclohexylideneimidazol-2-one | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 0 | PubChem |

| Exact Mass | 179.105862047 Da | PubChem |

| Topological Polar Surface Area | 67.5 Ų | PubChem |

Data sourced from the PubChem entry for CID 20067656. nih.gov

Table 2: Photophysical Properties of GFP Chromophore and Synthetic Analogs

| Compound | Environment | Excitation Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (ΦF) |

| Wild-type GFP (anionic form) | Protein Barrel | ~475 | ~508 | High (~0.8) |

| Synthetic GFP Chromophore (p-HBDI) | In Solution | Varies | Varies | Very low (<0.001) |

| Chemically Locked Analog | In Solution | Varies | Varies | Brightly fluorescent |

| Dual-Self-Restricted Analog | In Acetonitrile | Varies | Blue to Yellow | > 0.22 |

This table synthesizes data from multiple sources discussing the properties of GFP and its synthetic analogs. The exact values vary depending on the specific analog and solvent conditions. acs.orgvu.nlnih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H7N3O |

|---|---|

Molecular Weight |

125.13 g/mol |

IUPAC Name |

4-amino-5-ethylideneimidazol-2-one |

InChI |

InChI=1S/C5H7N3O/c1-2-3-4(6)8-5(9)7-3/h2H,1H3,(H3,6,7,8,9) |

InChI Key |

FOACQJJETCBIPY-UHFFFAOYSA-N |

Canonical SMILES |

CC=C1C(=NC(=O)N1)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemoenzymatic Pathways for 4 Amino 5 Ethylideneimidazol 2 One and Its Analogues

De Novo Chemical Synthesis Strategies

The complete chemical synthesis of 4-amino-5-ethylideneimidazol-2-one and its derivatives allows for a wide range of structural modifications, providing access to novel compounds with tailored properties.

Cyclization Reactions for Imidazolone (B8795221) Ring Formation

The formation of the imidazolone ring is a critical step in the synthesis. Various cyclization strategies have been developed to construct this heterocyclic core.

One common approach involves the cyclization of a diamide (B1670390) intermediate. This reaction can be promoted under acidic, neutral, or basic conditions, often requiring heat. For instance, refluxing the appropriate amine in pyridine (B92270) or ethanol, or with sodium acetate (B1210297) in acetic acid, can facilitate the ring closure with the loss of a water molecule. rsc.org Another method involves the oxidation of α-amino nitriles with hydrogen peroxide, which leads to a diamide intermediate that subsequently cyclizes to form the imidazol-4-one. rsc.org

The condensation of an α-amino amide with an orthoester is another effective method. This reaction, typically activated by acid and/or heat, forms an α-imino amide in situ, which then cyclizes to the desired imidazol-4-one. rsc.org Additionally, propargylic ureas can undergo base-catalyzed intramolecular hydroamidation to yield imidazolidin-2-ones. acs.org The deprotonated urea (B33335) attacks the triple bond, and the most favorable pathway is a 5-exo-dig cyclization, followed by protonation. acs.org

| Method | Key Reactants | Reaction Conditions | Key Features |

|---|---|---|---|

| Diamide Cyclization | Diamide | Acidic, neutral, or basic; often requires heat (e.g., reflux in pyridine or ethanol) | Versatile, accommodating various amines. rsc.org |

| α-Amino Nitrile Oxidation | α-Amino nitrile, hydrogen peroxide | Oxidative conditions | Forms a diamide intermediate in situ. rsc.org |

| Orthoester Condensation | α-Amino amide, orthoester | Acid and/or heat activation | Forms an α-imino amide intermediate. rsc.org |

| Propargylic Urea Cyclization | Propargylic urea | Base-catalyzed (e.g., BEMP) | Proceeds via a 5-exo-dig cyclization. acs.org |

Introduction of Ethylidene and Amino Moieties

The introduction of the characteristic ethylidene and amino groups can be achieved through several synthetic routes. One popular method involves a Knoevenagel condensation to install the 5-ethylidene substituent onto a pre-formed imidazol-4-one ring. rsc.org This approach, labeled as Method A, is a common strategy. rsc.org

Alternatively, Method B first condenses an azidoamide with an aldehyde to create an internal azide. This intermediate then reacts with triphenylphosphine (B44618) and an acid halide to generate an iminoyl halide, which subsequently cyclizes upon condensation with the amide to form the 5-ethylidene-4-imidazolone. rsc.org The synthesis of 4-amino-substituted pyrazol-5-ols, which are analogous in substitution pattern, has been achieved through the reduction of 4-hydroxyiminopyrazol-5-ones. nih.gov

Multi-component Reactions in Imidazolone Synthesis

Multi-component reactions (MCRs) are highly efficient processes that allow for the assembly of complex molecules from three or more starting materials in a single operation. nih.goved.ac.uk These reactions are characterized by high atom, step, and time economy. nih.goved.ac.uk

A notable MCR for imidazolone synthesis involves the combination of carbonyls (aldehydes and ketones), amines, and α-acidic isocyanides. nih.gov While this combination can lead to 2-imidazolines, the reaction conditions can be tuned to selectively produce 4-imidazolones. nih.goved.ac.uk For example, the use of Ag(I) or Cu(II) salts as catalysts, particularly AgNO₃, in methanol (B129727) selectively drives the reaction towards the formation of imidazolones. nih.goved.ac.uk In contrast, catalyst-free conditions or the use of other metal salts like Mg(II), Pd(II), and Rh(II) can result in a mixture of products. nih.goved.ac.uk The solvent can also play a crucial role; while alcohols like methanol favor imidazolone formation, fluorinated alcohols such as trifluoroethanol (TFE) and hexafluoroisopropanol (HFIP) can reverse the selectivity towards 2-imidazolines, even in the presence of AgNO₃. ed.ac.uk

| Catalyst | Solvent | Major Product |

|---|---|---|

| AgNO₃ | Methanol | Imidazolone |

| Cu(II) salts | Methanol | Imidazolone |

| None, Mg(II), Pd(II), Rh(II) | Methanol | Mixture of Imidazolone and 2-Imidazoline |

| AgNO₃ | Trifluoroethanol (TFE) | 2-Imidazoline |

Chemoenzymatic Approaches to Chromophore Assembly

The biosynthesis of the GFP chromophore within the protein scaffold is a remarkable example of a chemoenzymatic process. This natural strategy has inspired the development of methods that utilize enzymes to facilitate the key bond-forming reactions.

Enzyme-catalyzed Cyclization Mechanisms

The formation of the GFP chromophore is an autocatalytic post-translational modification involving the amino acid residues Ser65, Tyr66, and Gly67. nih.govresearchgate.net The protein environment plays a crucial role in promoting the necessary chemical transformations.

The first and most critical step is the backbone cyclization. nih.gov The GFP protein scaffold facilitates this by bringing the amide lone pair of Gly67 in close proximity to the carbonyl of Ser65, favoring a nucleophilic attack. nih.govresearchgate.net The protein architecture also helps to overcome enthalpic barriers by removing inhibitory main-chain hydrogen bonds that would be present in a standard helical structure. nih.govresearchgate.net

| Residue | Proposed Role |

|---|---|

| Arg96 | Stabilizes the enolate intermediate. |

| Glu222 | Acts as a general base to deprotonate the Gly67 amide nitrogen. |

Post-translational Modifications Leading to Chromophore Formation

The formation of the this compound core within fluorescent proteins is a remarkable example of post-translational modification, occurring spontaneously without the need for external enzymes or cofactors. researchgate.net This autocatalytic process transforms a sequence of three amino acids into the light-absorbing and -emitting chromophore. In the well-studied Green Fluorescent Protein (GFP) from Aequorea victoria, this chromophore is generated from the tripeptide sequence Serine-Tyrosine-Glycine at positions 65, 66, and 67, respectively. nih.govnih.gov

The maturation process involves three primary chemical steps:

Backbone Cyclization: The process begins with a nucleophilic attack by the amide nitrogen of Glycine 67 on the carbonyl carbon of Serine 65. researchgate.netpnas.orgnih.gov This initial step is facilitated by the protein's rigid β-barrel structure, which forces the polypeptide chain into a strained conformation. This architecture brings the reacting atoms into close proximity and proper orientation, overcoming the energetic barriers that would typically prevent such a reaction. nih.govpnas.org Specifically, the protein scaffold creates a sharp bend in the central helix, positioning the Gly67 nitrogen for attack and eliminating inhibitory hydrogen bonds that would otherwise stabilize the linear peptide backbone. pnas.org This reaction results in the formation of a five-membered imidazolinone ring, a core component of the final chromophore. researchgate.net

Dehydration: Following cyclization, a molecule of water is eliminated. This dehydration step involves the carbonyl group of the former Serine 65 residue. researchgate.net The result of this step is the formation of a double bond, extending the conjugated π-system of the imidazolinone ring.

Oxidation: The final and often rate-limiting step is the oxidation of the α-β carbon bond of the Tyrosine 66 side chain by molecular oxygen. researchgate.netnih.gov This oxidation is crucial as it brings the phenolic ring of tyrosine into conjugation with the newly formed imidazolinone ring, creating the extended π-electron system responsible for the chromophore's visible light absorption and fluorescence. pnas.org Research has shown that this step proceeds with the generation of hydrogen peroxide as a coproduct at a 1:1 stoichiometry with the formed chromophore. nih.gov The entire sequence results in the mature 4-(p-hydroxybenzylidene)-5-imidazolone chromophore.

The protein environment plays a critical role beyond simply providing a scaffold. Conserved residues, such as Arginine 96 (R96), are believed to facilitate the process through electrostatic interactions that stabilize intermediates and favor the deprotonation of the Glycine 67 nitrogen, enhancing its nucleophilicity. nih.govpnas.org

Site-directed Mutagenesis and its Impact on Chromophore Maturation

Site-directed mutagenesis, a technique for making precise changes to a protein's amino acid sequence, has been an invaluable tool for dissecting the mechanism of chromophore formation and for creating a vast palette of fluorescent proteins with novel properties. nih.govnih.gov By substituting specific amino acids within or near the chromophore-forming triad (B1167595), researchers can significantly alter the rate of maturation, spectral characteristics, and stability of the final fluorophore. researchgate.netnih.gov

The impact of these mutations can be profound. For instance, replacing the Arginine at position 96 with an Alanine (R96A) dramatically slows down the maturation process, allowing for the trapping and structural characterization of the pre-cyclization intermediate state. pnas.org This provided direct evidence for the proposed reaction mechanism. Similarly, mutations within the chromogenic triad itself can have predictable and useful effects. Replacing the Tyrosine at position 66 with other aromatic amino acids like Tryptophan or Histidine (Y66H) can lead to the formation of mature chromophores with shifted fluorescence, changing the emission from green to blue or cyan. researchgate.net

The environment surrounding the chromophore is also critical. In some Copepoda fluorescent proteins, the β-barrel structure contains a pore leading to the chromophore. Site-directed mutagenesis to narrow this pore was shown to impair the rate of maturation, supporting the hypothesis that the pore facilitates the transport of molecular oxygen required for the final oxidation step. embopress.org

These engineered changes are not limited to color. Mutations have been introduced to enhance protein folding, increase brightness, improve pH stability, and alter photoswitching characteristics, demonstrating the remarkable plasticity of the GFP scaffold and the power of site-directed mutagenesis to fine-tune the intricate process of chromophore maturation. nih.govnih.gov

| Mutation | Protein Context | Observed Impact on Chromophore/Protein | Reference |

|---|---|---|---|

| S65T | Aequorea victoria GFP | Enhanced fluorescence and simplified absorption spectrum. | plos.org |

| Y66H | Aequorea victoria GFP | Shifted fluorescence from green to blue. | researchgate.netresearchgate.net |

| R96A | Aequorea victoria GFP | Dramatically slowed chromophore maturation, enabling trapping of intermediates. | pnas.org |

| V197L | Copepoda (TurboGFP) | Narrowed an oxygen-channeling pore, slowing chromophore maturation. | embopress.org |

| T203Y | Aequorea victoria GFP | Created a yellow fluorescent protein (YFP) through π-stacking interactions with the chromophore. | nih.gov |

Advanced Derivatization Strategies for Structural Modification

While fluorescent proteins provide a biological route to the this compound core, chemical synthesis offers a complementary and powerful approach. Advanced derivatization strategies allow for the creation of a vast array of analogues with tailored properties, free from the constraints of the 20 canonical amino acids. nih.govnih.gov These synthetic methods are crucial for producing model compounds to study the fundamental photophysics of the chromophore and for developing novel molecular probes.

Synthesis of Substituted Arylideneimidazolone Derivatives

A primary goal of synthetic efforts is to create a variety of substituted arylideneimidazolone derivatives. These compounds mimic the core structure of natural chromophores but allow for systematic variation of the groups attached to both the imidazolone and the arylidene rings. nih.gov

One common synthetic pathway involves the condensation of substituted oxazolones with various arylamines to produce 2-(substituted phenyl)-4-(substituted arylidene)-imidazolone-5-(4H)-ones. nih.gov Another versatile method starts with an imidazole (B134444) nucleus, which is first reacted with ethyl chloroacetate (B1199739) to form an imidazole ester intermediate. This intermediate can then be reacted with a range of different amines to yield a series of N-substituted imidazole derivatives, demonstrating a modular approach to building structural diversity. nih.govresearchgate.net The synthesis of the red chromophore found in the Kaede protein, which has an extended conjugation due to a backbone cleavage event, has also been achieved chemically, along with numerous analogues corresponding to different chromophore-forming tripeptides like Trp-Tyr-Gly and Phe-Tyr-Gly. nih.gov These synthetic routes provide access to a wide chemical space for exploring new fluorescent and bioactive molecules.

Incorporation of Electron-Donating and Electron-Withdrawing Groups

A key strategy in tuning the electronic and spectral properties of arylideneimidazolone derivatives is the incorporation of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) onto the aromatic ring. wikipedia.orgmasterorganicchemistry.com The electronic nature of these substituents directly influences the electron density of the entire conjugated π-system.

Electron-Donating Groups (EDGs): These groups, such as alkoxy (-OR) or amino (-NR₂) groups, donate electron density into the π-system through resonance or inductive effects. wikipedia.orgyoutube.com Attaching an EDG to the arylidene ring increases the energy of the highest occupied molecular orbital (HOMO), which typically leads to a bathochromic (red) shift in the absorption and emission spectra. This makes the molecule fluoresce at longer wavelengths.

Electron-Withdrawing Groups (EWGs): These groups, such as nitro (-NO₂) or cyano (-CN) groups, pull electron density away from the π-system. wikipedia.org This lowers the energy of the lowest unoccupied molecular orbital (LUMO). The effect on the spectral properties can be more complex, but it provides a critical tool for modulating the molecule's photophysics.

By synthetically attaching different EDGs and EWGs, chemists can systematically control the color, quantum yield, and other photophysical parameters of the chromophore analogues. rsc.org This principle is fundamental to the design of custom fluorophores for specific applications.

Preparation of Isotopically Labeled Chromophores for Mechanistic Studies

To gain a deeper understanding of the reaction mechanisms and the precise molecular motions involved in the chromophore's function, researchers prepare isotopically labeled versions of the molecule. acs.org This involves replacing specific atoms (like ¹²C, ¹⁴N, or ¹H) with their heavier, stable isotopes (¹³C, ¹⁵N, or ²H/D).

The synthesis of a model GFP chromophore, 4'-hydroxybenzylidene-2,3-dimethyl-imidazolinone (HBDI), with isotopic labels at key positions (the carbonyl carbon, imidazolinone nitrogen, and the bridging methine carbon) has been reported. These labeled compounds are invaluable for spectroscopic analysis, particularly vibrational spectroscopy (Raman and IR). acs.org Because the vibrational frequency of a bond is dependent on the mass of the atoms involved, isotopic substitution causes a predictable shift in the spectral peaks. By observing which peaks shift upon specific labeling, researchers can unambiguously assign vibrational modes to specific bonds or functional groups within the molecule. acs.org This has been crucial for identifying marker bands for the cationic, neutral, and anionic forms of the chromophore and for interpreting the vibrational spectra of the chromophore within the intact protein. acs.org

Compound Name Reference Table

| Abbreviation / Trivial Name | Systematic Name |

|---|---|

| GFP Chromophore | 4-(p-hydroxybenzylidene)-5-imidazolone |

| Kaede Red Chromophore | 2-[(1E)-2-(5-imidazolyl)ethenyl]-4-(p-hydroxybenzylidene)-5-imidazolone |

| HBDI | 4'-hydroxybenzylidene-2,3-dimethyl-imidazolinone |

| FAGLA | N-[3-(2-furyl)acryloyl]-glycyl-L-leucine amide |

| ZDFM | N-carbobenzoxy-L-aspartyl-L-phenylalanine methyl ester |

| - | This compound |

| - | 2-methyl-5(4H)-thiazolone |

Advanced Spectroscopic Characterization and High Resolution Structural Elucidation

Ultrafast Time-Resolved Spectroscopies

Ultrafast spectroscopies provide a window into the fleeting events that follow photoexcitation, such as internal conversion, vibrational cooling, and intramolecular charge transfer.

Femtosecond transient absorption (fs-TA) spectroscopy is a powerful technique used to track the evolution of excited electronic states with exceptional time resolution. In the context of GFP chromophore analogues, fs-TA has been instrumental in elucidating the multi-step relaxation pathways following light absorption. For instance, studies on GFP chromophore analogues like (4Z)-4-(4-N,N-Dimethylaminobenzylidene)-1,2-diphenyl-1,4-dihydro-5H-imidazolin-5-one (DPI) have revealed that the excited-state dynamics involve the formation of an intramolecular charge transfer state on a sub-picosecond timescale. bohrium.com This event is often followed by torsional motions around the exocyclic double bond, which can lead to the formation of a conical intersection with the ground state, providing a major non-radiative decay channel. bohrium.com

Table 1: Excited State Dynamics of GFP Chromophore Analogues Measured by Femtosecond Transient Absorption

| Chromophore Analogue | Process | Timescale | Reference |

| DPI | Intramolecular Charge Transfer | Sub-picosecond | bohrium.com |

| Cl-GFP | Vibrational Cooling | ~4 ps | frontiersin.orgnih.gov |

| Br-GFP | Vibrational Cooling | ~11 ps | frontiersin.orgnih.gov |

Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring the decay of fluorescence intensity over time, providing information on fluorescence lifetimes. picoquant.combecker-hickl.comphoton-force.com This method is crucial for characterizing the excited-state lifetime of fluorophores, which is a key parameter influencing their brightness and suitability for various imaging applications. researchgate.net In GFP and its analogues, fluorescence lifetimes are sensitive to the chromophore's environment and conformation. acs.org

TCSPC works by repetitively exciting a sample with short light pulses and measuring the arrival time of individual fluorescence photons relative to the excitation pulse. picoquant.comphoton-force.com By building a histogram of these arrival times, the fluorescence decay profile can be reconstructed with picosecond resolution. becker-hickl.com For GFP-like chromophores, TCSPC has been used to study how modifications to the chromophore structure or its surrounding environment affect the fluorescence lifetime. For example, dual-self-restricted GFP chromophore analogues have shown significantly improved fluorescence lifetimes, reaching up to 4.5 nanoseconds, which is a substantial enhancement compared to simpler analogues. acs.org This technique is also fundamental in Förster Resonance Energy Transfer (FRET) experiments involving fluorescent proteins, where changes in the donor's fluorescence lifetime indicate energy transfer to an acceptor. researchgate.net

Advanced NMR Spectroscopic Techniques for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the three-dimensional structure and dynamics of molecules in solution and in the solid state.

Two-dimensional (2D) NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are vital for resolving the complex proton and carbon spectra of GFP chromophores and their analogues. nih.gov These methods help in assigning specific resonances to individual atoms within the molecule and provide through-bond and through-space correlation information. nih.govrsc.org

A key application of 2D NMR in this field is the study of tautomerism and isomerism. For example, some phenylamino (B1219803) derivatives of GFP chromophores have been shown to exist in a tautomeric equilibrium. acs.org The presence of this equilibrium, which can be detected by the broadening of NMR peaks, can lead to non-fluorescent states through mechanisms like twisted intramolecular charge transfer (TICT), thereby quenching fluorescence. acs.org Furthermore, 2D NMR has been used to characterize the Z and E isomers of GFP-related chromophores and to study their thermal reversion processes. rsc.org In the context of the intact GFP protein, 2D NMR can distinguish structural changes in the chromophore's protons, providing insights into its isomerization state within the protein barrel. nih.gov

While solution NMR provides information on molecules in their mobile state, solid-state NMR (ssNMR) offers a unique probe of the structure and environment of the chromophore within the rigid protein scaffold or in crystalline form. ssNMR is particularly powerful for studying the non-covalently bound chromophore-protein interactions that are critical for the protein's function.

Solution and solid-state NMR studies on fluorescent proteins like rsFolder have demonstrated the ability of NMR to detect subtle changes in the chromophore's environment with atomic resolution. ibs.fr This includes probing protonation states and hydrogen-bonding networks that are often difficult to discern from X-ray crystallography alone. ibs.fr By using isotopically labeled proteins (e.g., with ¹³C and ¹⁵N), NMR can map the interaction surfaces between the chromophore and the surrounding amino acid residues, providing a detailed picture of the chromophore's pocket. nih.gov Such studies are crucial for understanding how the protein environment modulates the chromophore's photophysical properties and for the rational design of new fluorescent protein variants. ibs.fr

Vibrational Spectroscopies (e.g., Resonance Raman, IR) for Bond Dynamics

Vibrational spectroscopies, such as Infrared (IR) and Raman spectroscopy, probe the vibrational modes of a molecule, which are sensitive to its bonding, structure, and environment. researchgate.netnih.gov

Resonance Raman spectroscopy, particularly when coupled with femtosecond lasers (femtosecond stimulated Raman spectroscopy, FSRS), has emerged as a powerful tool for tracking structural dynamics in real-time. frontiersin.orgnih.gov For GFP chromophores, FSRS can resolve the vibrational modes of the chromophore in both its ground and excited electronic states. frontiersin.org For instance, in halogenated GFP derivatives, key carbon-halogen stretching motions coupled with phenolate (B1203915) ring motions have been identified and their dynamics on a picosecond timescale have been observed. frontiersin.orgnih.gov These vibrational dynamics are directly linked to the electronic processes occurring after photoexcitation. frontiersin.org

IR and conventional Raman spectroscopy provide detailed information about the ground-state structure of the chromophore. nih.gov Studies on GFP model chromophores have shown that the vibrational frequencies of the methine bridge C=C and imidazolinone C=O bonds are sensitive to the protonation state of the phenolic hydroxyl group. nih.gov Redshifts in these stretching frequencies upon deprotonation indicate a redistribution of electron density, which weakens the double-bond character. nih.gov Comparing the vibrational spectra of the chromophore in solution versus within the protein barrel reveals significant frequency shifts, highlighting the role of the protein environment in modulating the chromophore's structure and electron density distribution. nih.gov

Table 2: Key Vibrational Modes in GFP Chromophore Analogues

| Vibrational Mode | Frequency Range (cm⁻¹) | Significance | Reference |

| C-Cl Stretch (in Cl-GFP) | ~908 | Coupled with phenolate ring breathing | frontiersin.orgnih.gov |

| C-Br Stretch (in Br-GFP) | ~890 | Coupled with phenolate ring breathing | frontiersin.orgnih.gov |

| Phenolate Ring H-scissoring | ~1167 | Sensitive to ortho-halogenation | nih.gov |

| Methine Bridge C=C Stretch | Varies | Sensitive to protonation state | nih.gov |

| Imidazolinone C=O Stretch | Varies | Sensitive to protonation state | nih.gov |

Elucidation of Vibrational Modes in Ground and Excited States

Specific experimental or computational data detailing the vibrational frequencies of 4-Amino-5-ethylideneimidazol-2-one in its ground and excited states are not available in the reviewed literature. Such an analysis would typically involve techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy, complemented by computational methods like Density Functional Theory (DFT), to assign specific vibrational modes (e.g., C=O stretching, N-H bending, C=C stretching of the ethylidene group) and understand how they change upon electronic excitation.

Probing Hydrogen Bonding Networks and Proton Transfer Events

There is no specific information regarding the hydrogen bonding capabilities or potential for proton transfer events in this compound. Studies on similar molecules suggest that the amino group and the imidazolone (B8795221) ring's nitrogen and oxygen atoms could act as hydrogen bond donors and acceptors, potentially leading to the formation of dimers or extended networks in the solid state. However, without experimental data, any description remains hypothetical.

X-ray Crystallography and Electron Diffraction for Molecular Architecture

Single Crystal X-ray Diffraction of Isolated Chromophores and Derivatives

No published single-crystal X-ray diffraction data for this compound or its direct derivatives could be located. This technique is essential for unambiguously determining the three-dimensional arrangement of atoms, including the precise geometry of the imidazolone ring and the ethylidene substituent.

Analysis of Bond Length Alternation and Conformational Features

A detailed analysis of bond length alternation and conformational features is contingent on crystallographic or computational data, which is currently unavailable for this specific compound. Such an analysis would reveal the degree of electron delocalization within the heterocyclic system and the preferred spatial orientation of the ethylidene group relative to the ring.

Insights into Solid-State Packing and Intermolecular Interactions

Without crystal structure data, a definitive analysis of the solid-state packing and intermolecular interactions for this compound is not possible. This information would describe how individual molecules arrange themselves in a crystal lattice, governed by forces such as hydrogen bonding and van der Waals interactions, which dictates the material's bulk properties.

Photophysical Phenomena and Mechanistic Insights in 4 Amino 5 Ethylideneimidazol 2 One

Electronic Absorption and Emission Characteristics

The interaction of light with 4-Amino-5-ethylideneimidazol-2-one initiates a series of photophysical events, beginning with the absorption of photons and culminating in the emission of light or dissipation of energy through non-radiative pathways. Understanding these electronic absorption and emission characteristics is fundamental to elucidating the compound's behavior in various chemical environments.

Origin of Absorption and Emission Maxima

The absorption and emission maxima of this compound are dictated by the electronic transitions between its molecular orbitals. The absorption of ultraviolet-visible light promotes the molecule from its ground electronic state (S₀) to an excited electronic state (typically S₁ or S₂). The specific wavelength of maximum absorption (λmax) corresponds to the energy difference between these states. For molecules with similar structures, the electronic transitions are often of a π → π* or n → π* nature, involving the promotion of an electron from a π bonding orbital or a non-bonding (n) orbital to an anti-bonding π* orbital.

The subsequent emission of a photon, known as fluorescence, occurs when the molecule relaxes from the lowest vibrational level of the first excited singlet state (S₁) back to the ground state (S₀). The emission maximum is typically at a longer wavelength (lower energy) than the absorption maximum, a phenomenon known as the Stokes shift. This energy difference arises from vibrational relaxation within the excited state and reorganization of the solvent shell around the excited molecule before emission occurs.

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in assigning the character of these electronic transitions and predicting the absorption and emission wavelengths. For analogous heterocyclic compounds, TD-DFT calculations have been successfully used to correlate the calculated transition energies with experimentally observed spectra. mdpi.com

Quantum Yields of Fluorescence and Non-Radiative Decay Pathways

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A quantum yield of 1 indicates that every absorbed photon results in an emitted photon, while a value of 0 signifies that all excited molecules decay through non-radiative pathways.

The fluorescence quantum yield is inversely related to the rates of non-radiative decay processes, which compete with fluorescence for the de-excitation of the S₁ state. These non-radiative pathways include internal conversion and intersystem crossing. Molecules with low fluorescence quantum yields often possess efficient non-radiative decay channels. For instance, DNA and RNA bases exhibit very low fluorescence quantum yields (around 10⁻⁴) due to highly efficient internal conversion processes. nih.gov

The determination of fluorescence quantum yields is often performed using a relative method, comparing the fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate. nih.govresearchgate.net The quantum yield can be influenced by various factors, including the molecular structure, solvent polarity, temperature, and the presence of quenchers. For some molecules, the quantum yield can be very low, in the range of 10⁻⁵ to 10⁻⁴. nih.gov

Excited-State Dynamics and Relaxation Processes

Following photoexcitation, this compound undergoes a series of dynamic processes as it returns to the ground state. These excited-state dynamics determine the fate of the absorbed energy and are crucial for understanding the compound's photostability and potential applications.

Internal Conversion and Intersystem Crossing Pathways

Internal conversion is a radiationless transition between electronic states of the same spin multiplicity (e.g., S₁ → S₀). wikipedia.org This process is highly efficient in many organic molecules, leading to the rapid dissipation of electronic energy as heat into the vibrational modes of the molecule and the surrounding solvent. wikipedia.org The rate of internal conversion is a key factor in determining the fluorescence lifetime and quantum yield. wikipedia.org For many organic molecules, particularly those with flexible structures, internal conversion is the dominant deactivation pathway.

Intersystem crossing is another non-radiative process, but it involves a change in spin multiplicity, typically from an excited singlet state (S₁) to an excited triplet state (T₁). This process is facilitated by spin-orbit coupling. Once in the triplet state, the molecule can return to the ground state via phosphorescence (a slow radiative process) or non-radiative decay. The efficiency of intersystem crossing relative to fluorescence and internal conversion depends on the energy gap between the S₁ and T₁ states and the strength of the spin-orbit coupling.

Conical Intersections and Ultra-fast Non-Radiative Decay

A key mechanism for highly efficient internal conversion is the involvement of conical intersections. rsc.org A conical intersection is a point on the potential energy surface of a molecule where two electronic states have the same energy. These regions act as funnels, providing a very rapid pathway for the molecule to transition from an upper electronic state to a lower one, often on a femtosecond to picosecond timescale. rsc.org

The presence of a conical intersection between the first excited state (S₁) and the ground state (S₀) can lead to ultrafast non-radiative decay, significantly reducing the fluorescence quantum yield. rsc.org The geometry of the molecule at the conical intersection is often highly distorted from its ground-state equilibrium geometry. For similar heterocyclic molecules, theoretical studies have shown that pathways such as ring-puckering can lead to a conical intersection with the ground state, resulting in an excited-state lifetime on the order of picoseconds. researchgate.net

Solvatochromism and Environmental Polarity Effects on Photophysics

Solvatochromism refers to the change in the position, and sometimes intensity, of a molecule's absorption or emission spectra as a function of the solvent polarity. This phenomenon arises from the differential solvation of the ground and excited states of the molecule.

If the excited state is more polar than the ground state, an increase in solvent polarity will lead to a greater stabilization of the excited state, resulting in a red shift (bathochromic shift) of the emission spectrum. Conversely, if the ground state is more polar, a blue shift (hypsochromic shift) will be observed. The absorption spectrum is generally less sensitive to solvent polarity than the emission spectrum. mdpi.com

The polarity of the environment can also significantly impact the rates of non-radiative decay processes and, consequently, the fluorescence quantum yield. For some fluorophores, an increase in solvent polarity can lead to an increase in the rate of non-radiative decay, causing a decrease in the quantum yield. This effect is often attributed to the stabilization of charge-transfer states or the facilitation of pathways leading to conical intersections. The study of solvatochromic effects provides valuable insights into the nature of the excited state and the interactions between the fluorophore and its local environment. nih.govmdpi.com

Interactive Data Table

| Property | Value | Solvents | Reference |

| Relative Quantum Yield (Φ) | 0.3% - 2.5% | THF, Acetonitrile, DMSO | mdpi.com |

| Relative Quantum Yield (Φ) | ~4.3% - 4.8% | Ethanol | mdpi.com |

| Fluorescence Lifetime (τ) | 4.06 ± 0.01 ns | Alkaline Aqueous Solution (pH 12.8) | mdpi.com |

| Fluorescence Lifetime (τ) | 4.08 ± 0.02 ns | Alkaline Aqueous Solution (pH 12.8) | mdpi.com |

Isomerization and Tautomerism in Excited States

The behavior of molecules in their electronically excited states is a cornerstone of photochemistry and photophysics. For this compound and related imidazolone (B8795221) derivatives, the absorption of light triggers a cascade of events, including isomerization and tautomerism, which dictate their photophysical properties and ultimate fate. These processes are fundamental to understanding their roles in biological systems and potential technological applications.

Cis-Trans Isomerization Mechanisms

Cis-trans isomerization involves the rotation around a double bond, leading to distinct spatial arrangements of substituents. In the context of this compound, this pertains to the ethylidene group's C=C double bond. Upon photoexcitation, the electronic structure of the molecule is altered, which can weaken the double bond and lower the energy barrier for rotation.

The mechanism of cis-trans isomerization can proceed through different pathways. One common mechanism involves an out-of-plane rotation around the nitrogen-nitrogen double bond after a π-π* transition, which involves a dipolar transition state. longdom.org Another mechanism is the inversion of one of the sp2 hybridized nitrogen atoms through a linear sp hybridized transition state, which is often faster and less dependent on the polarity of the solvent. longdom.org

Computational studies, such as molecular dynamics simulations, have been instrumental in elucidating the transition states of such isomerization processes. nih.gov These studies reveal that the transition state is often characterized by a significant twist (around 90 degrees) of the bond undergoing isomerization. nih.gov The surrounding environment, including the solvent and neighboring molecules, can significantly influence the energetics and dynamics of this process. For instance, in some systems, the presence of specific hydrogen bonds in the active site of an enzyme can stabilize a twisted conformation, thereby facilitating isomerization. nih.gov

The isomerization of related systems, such as N-methyl-α,β-dehydroamino acids, has been studied to understand the factors influencing the cis or trans configuration of the amide bond. nih.gov These studies have shown that in the solid state, a cis configuration is often preferred, and this preference can also dominate in solution. nih.gov

| Factor | Influence on Cis-Trans Isomerization | Example System |

| Electronic Transition | Initiates isomerization by weakening the double bond. Can be π-π* or n-π*. longdom.org | 4-Anilino-4'-nitroazobenzene longdom.org |

| Solvent Polarity | Can stabilize charged transition states, affecting the rate of isomerization. longdom.org | 4-Anilino-4'-nitroazobenzene longdom.org |

| Hydrogen Bonding | Can stabilize specific conformations, lowering the energy barrier for isomerization. nih.gov | Prolyl peptides in cyclophilin nih.gov |

| Substitution | The electronic nature of substituents can influence the preferred isomerization pathway. longdom.org | "Push-pull" azobenzenes longdom.org |

Keto-Enol Tautomerism Dynamics

Keto-enol tautomerism is a fundamental prototropic tautomerism involving the interconversion of a keto form (containing a carbonyl group) and an enol form (containing a hydroxyl group adjacent to a double bond). masterorganicchemistry.com For this compound, the imidazol-2-one ring contains an amide-like structure, which can also exhibit a similar lactam-lactim tautomerism.

In the ground state, the keto form is generally more stable. masterorganicchemistry.comyoutube.com However, the equilibrium can be influenced by several factors, including the solvent, temperature, and the presence of other functional groups that can stabilize one form over the other through effects like conjugation, hydrogen bonding, or aromaticity. masterorganicchemistry.com

Upon excitation to a higher electronic state, the relative stabilities of the keto and enol forms can change dramatically. This can lead to excited-state keto-enol tautomerization, a process that can occur on the picosecond timescale. nih.gov The dynamics of this process are crucial as they can compete with other deactivation pathways such as fluorescence and intersystem crossing.

Studies on related systems like 4,5-dimethyl-2-(2′-hydroxyphenyl)imidazole (DMHI) in water have shown that both keto and enol forms can coexist. scilit.com Quantum mechanics/molecular mechanics (QM/MM) simulations have revealed that in DMHI, the keto form is the most stable, with the cis-enol form being only slightly higher in energy (~1 kcal/mol). scilit.com The trans-enol form is significantly less stable. scilit.com The different tautomers can have distinct absorption and emission properties, leading to multiple bands in their spectra. scilit.com

| Tautomeric Form | Key Structural Feature | Relative Stability (General) | Factors Favoring Form |

| Keto | Carbonyl group (C=O) masterorganicchemistry.com | Generally more stable in the ground state. masterorganicchemistry.comyoutube.com | - |

| Enol | Hydroxyl group bonded to a C=C double bond masterorganicchemistry.com | Less stable in the ground state, can be stabilized in the excited state. | Conjugation, Aromaticity, Intramolecular Hydrogen Bonding masterorganicchemistry.com |

Excited State Proton Transfer (ESPT) Mechanisms

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process where a proton is transferred within a molecule upon electronic excitation. nih.govnih.govrsc.org This process is often characterized by a four-step cycle: photoexcitation of the normal form, ultrafast proton transfer in the excited state to form a tautomer, radiative or non-radiative decay of the tautomer to its ground state, and subsequent reverse proton transfer to regenerate the initial normal form. nih.gov A key feature of ESIPT is the large Stokes shift observed between the absorption of the initial form and the emission of the tautomeric form. rsc.org

In molecules like this compound, which possess both proton-donating (e.g., N-H) and proton-accepting (e.g., C=O, N) sites, ESIPT is a plausible deactivation pathway. The amino group and the imidazole (B134444) ring nitrogen can participate in these proton transfer events.

Theoretical studies on similar imidazole-based compounds have provided detailed insights into the mechanisms of ESIPT. nih.gov These studies often employ density functional theory (DFT) and time-dependent DFT (TD-DFT) to map the potential energy surfaces of the ground and excited states. nih.gov The mechanism can be a single or double proton transfer, and it can occur in a stepwise or synchronous manner. nih.gov For instance, in some systems, a stepwise double proton transfer is favored because the energy barrier for a synchronous transfer is too high. nih.gov

The efficiency and pathway of ESIPT are highly sensitive to the molecular structure and the surrounding environment. The presence of intramolecular hydrogen bonds is a prerequisite for efficient ESIPT. mdpi.com The solvent can also play a crucial role by stabilizing certain tautomeric forms or by participating in the proton transfer process through intermolecular hydrogen bonds.

| ESPT Parameter | Description | Significance |

| Potential Energy Barrier | The energy required to move from the initial excited state to the proton-transferred tautomeric state. nih.gov | Determines the rate and feasibility of the ESIPT process. nih.gov |

| Stokes Shift | The difference in energy (or wavelength) between the absorption maximum and the emission maximum. rsc.org | A large Stokes shift is a characteristic signature of ESIPT and is advantageous for applications like fluorescent probes. rsc.org |

| Proton Transfer Pathway | Can be single or double, synchronous or stepwise. nih.gov | Influences the photophysical properties and the nature of the emitting species. nih.gov |

| Role of Solvent | The solvent can stabilize different tautomers and participate in intermolecular proton transfer. nih.gov | Can modulate the efficiency and even the occurrence of ESIPT. |

Computational and Theoretical Investigations of 4 Amino 5 Ethylideneimidazol 2 One

Simulation of Spectroscopic Signatures

The interaction of 4-Amino-5-ethylideneimidazol-2-one with electromagnetic radiation is a key area of investigation, with computational methods offering predictive power for its spectroscopic characteristics.

Theoretical calculations, primarily employing Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting the electronic absorption and emission spectra of this compound. These simulations provide valuable data on the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and the intensity of the electronic transitions.

For this compound, computational models predict the primary electronic transitions, which are crucial for understanding its photophysical behavior. The predicted absorption and emission wavelengths are highly dependent on the solvent environment, a factor that is incorporated into calculations using continuum solvent models.

| Parameter | Predicted Value (Gas Phase) | Predicted Value (Aqueous) | Methodology |

|---|---|---|---|

| Absorption λmax (nm) | Data not available in search results | Data not available in search results | TD-DFT |

| Emission λmax (nm) | Data not available in search results | Data not available in search results | TD-DFT |

The vibrational modes of this compound can be accurately modeled using computational methods. Standard harmonic frequency calculations provide a foundational understanding of the molecule's infrared (IR) and Raman spectra. However, for a more precise correlation with experimental data, the inclusion of anharmonic effects is critical. nih.gov

Anharmonic computations, often performed using Vibrational Second-Order Perturbation Theory (VPT2), account for the non-quadratic nature of the potential energy surface, leading to more accurate predictions of vibrational frequencies and the identification of overtone and combination bands. nih.gov These theoretical spectra are invaluable for interpreting experimental vibrational data and for the structural characterization of the molecule.

Theoretical Characterization of Reaction Pathways and Transition States

Computational chemistry provides a powerful lens through which to examine the reactivity of this compound, including the mechanisms of proton transfer and isomerization.

Proton transfer is a fundamental chemical process that can occur within the this compound molecule (intramolecular) or be mediated by solvent molecules (intermolecular). Theoretical studies can map out the potential energy surfaces for these reactions, identifying the transition states and calculating the associated energy barriers.

Methods such as Density Functional Theory (DFT) are employed to locate the minimum energy pathways for proton transfer from the amino group to the carbonyl oxygen or the exocyclic double bond. The calculated activation energies provide a quantitative measure of the kinetic feasibility of these tautomerization processes.

| Reaction Pathway | Calculated Energy Barrier (kcal/mol) | Computational Method |

|---|---|---|

| Direct Intramolecular Proton Transfer | Data not available in search results | DFT (B3LYP) |

| Water-Assisted Proton Transfer | Data not available in search results | DFT (B3LYP) |

The ethylidene group of this compound introduces the possibility of E/Z isomerization around the exocyclic double bond. Theoretical calculations can elucidate the reaction coordinate for this process, which typically involves rotation around the carbon-carbon double bond.

By mapping the potential energy surface along the rotational dihedral angle, the transition state for isomerization can be identified. The energy barrier for this process is a key determinant of the conformational stability and dynamics of the molecule. These calculations are crucial for understanding how the molecule might interconvert between different geometric isomers.

Reactivity and Reaction Mechanisms of 4 Amino 5 Ethylideneimidazol 2 One

Photoinduced Reactivity and Chemical Transformations

Upon absorption of light, 4-Amino-5-ethylideneimidazol-2-one is promoted to an electronically excited state, unlocking several deactivation pathways that are often competitive with fluorescence. These photochemical processes are central to its behavior and are highly sensitive to the surrounding environment. acs.org The core structure is analogous to that of the green fluorescent protein (GFP) chromophore, which is known to be non-fluorescent in solution due to efficient photoinduced deactivation processes. nih.govacs.org

The most significant photoinduced reaction for this compound and its analogues is the E/Z (or cis/trans) isomerization around the exocyclic double bond. rsc.orgrsc.org This process serves as a primary non-radiative relaxation channel, efficiently quenching fluorescence in solution. nih.gov

The mechanism involves the following steps:

Excitation: The molecule absorbs a photon, transitioning from the ground state (S₀) to an excited singlet state (S₁ or S₂).

Torsional Motion: In the excited state, the energy barrier for rotation around the ethylidene double bond is significantly reduced. This allows for rapid twisting or torsional motion, often described as a "hula-twist" mechanism. acs.org

Deactivation: This twisting motion leads the molecule to a "conical intersection," a point where the potential energy surfaces of the excited state and the ground state touch. This provides a highly efficient pathway for the molecule to return to the ground state without emitting a photon. rsc.org

Relaxation: Once in the ground state, the molecule can relax into either the E or Z configuration.

The efficiency of this photoisomerization is a key reason why many GFP chromophore analogues are only fluorescent when their structure is rigidified, for instance, within the beta-barrel of the protein or another constrained environment. acs.org Theoretical studies on analogous 5-arylmethylene-2-thioxoimidazolidin-4-ones support a mechanism involving initial excitation to the S₂ state, followed by decay through conical intersections to S₁ and finally S₀. rsc.org

Table 1: Factors Influencing Photoisomerization

| Factor | Effect on Isomerization | Scientific Rationale |

|---|---|---|

| Viscosity | Decreased efficiency | A more viscous solvent physically hinders the large-amplitude torsional motion required for isomerization, potentially increasing fluorescence quantum yield. |

| Temperature | Increased efficiency | Higher thermal energy helps overcome any small residual energy barriers in the excited state, facilitating faster rotation. |

| Structural Rigidity | Decreased efficiency | Covalently locking the chromophore or binding it to a host molecule prevents the necessary bond rotation, thereby enhancing fluorescence. nih.gov |

The solvent environment plays a critical role in the excited-state dynamics of this compound. Protic solvents, in particular, can dramatically influence its photophysical properties through specific interactions.

Hydrogen Bonding: Protic solvents like water and methanol (B129727) can form hydrogen bonds with the carbonyl oxygen, the ring nitrogens, and the exocyclic amino group. These interactions can stabilize the excited state, altering the energy landscape and favoring non-radiative decay pathways. Studies on GFP chromophore analogues show a dramatic decrease in fluorescence quantum yields when moving from aprotic to protic solvents, highlighting the importance of solute-solvent hydrogen bonding. capes.gov.br

Excited-State Proton Transfer (ESPT): Analogues of this compound that contain acidic or basic sites are known to undergo ESPT. acs.orgresearchgate.net For this compound, the imidazolone (B8795221) ring nitrogen (N-1) can act as a proton donor (photoacid), while the carbonyl oxygen can act as a proton acceptor. The amino group can also participate in proton exchange with the solvent. ESPT is an ultrafast process that can compete with fluorescence and isomerization, providing another deactivation channel. The efficiency of ESPT is highly dependent on the solvent's ability to accept or donate protons and to form a "proton wire." nih.gov

Ground State Chemical Transformations

In the absence of light, this compound can undergo various chemical reactions typical of heterocyclic compounds containing amides, enamines, and alkenes. It is also possible for molecules to access ground-state reaction pathways after being activated by light and returning to a vibrationally "hot" ground state. researchgate.net

The conjugated system of this compound is susceptible to both oxidation and reduction.

Oxidation: The electron-rich components of the molecule, such as the enamine-like system and the ethylidene double bond, are potential sites for oxidation. Strong oxidizing agents could potentially lead to the formation of epoxides at the double bond or reactions at the amino group. The imidazolone ring itself can undergo oxidative degradation under harsh conditions. A related process is C-H activation, where a metal center can oxidatively add across a C-H bond, as seen in the palladation of related oxazolones. acs.org

Reduction: The electron-deficient sites, primarily the carbonyl group and the polarized ethylidene double bond, are susceptible to reduction. Catalytic hydrogenation would likely reduce the ethylidene double bond. Stronger reducing agents, like metal hydrides, could potentially reduce the amide carbonyl group, though this often requires harsh conditions. The general stability of the amide bond is a significant factor in its resistance to reduction. mdpi.com

The stability and formation of the imidazolone ring are key aspects of the compound's chemistry.

Cyclization Reactions: this compound is typically synthesized via a cyclization reaction. A common synthetic route involves the condensation of a precursor containing the amino group and a suitable three-carbon backbone, followed by cyclization to form the imidazolone ring. For example, substituted imidazolones can be formed by reacting 2-(phenylamino)-imidazolone with various aldehydes. researchgate.net

Ring Opening Processes: The amide bond within the imidazolone ring, while generally stable, can be cleaved under certain conditions, such as strong acidic or basic hydrolysis. This would lead to the opening of the heterocyclic ring. This reactivity is analogous to the first step of protein splicing, where an amide bond is attacked by a nucleophile, leading to cleavage. mdpi.com During the synthesis of related compounds, ring-opening can sometimes occur as an unwanted side reaction. researchgate.net

Mechanistic Studies of Tautomeric Equilibria

Tautomerism is a crucial aspect of the chemistry of this compound, involving the migration of a proton to create structural isomers that can be in equilibrium. The primary equilibria are the amino-imino and keto-enol forms.

Amino-Imino Tautomerism: This involves the migration of a proton from the exocyclic amino group to a ring nitrogen atom, or vice-versa. This creates an imino tautomer. The relative stability of the amino and imino forms is highly dependent on the substituent pattern and the solvent environment. researchgate.net For related compounds like 2-aminopyrrole, quantum chemical studies show that multiple amino and imino tautomers are possible, with their relative energies determining the predominant species. mdpi.com

Keto-Enol Tautomerism: This involves the migration of a proton from the N-1 position of the ring to the carbonyl oxygen, creating an enol (or more accurately, a hydroxy-imidazole) tautomer. This tautomeric form disrupts the amide conjugation but creates an aromatic imidazole (B134444) ring, which can be a stabilizing factor.

The equilibrium between these different tautomers is influenced by pH, solvent polarity, and hydrogen-bonding capability. researchgate.net Computational studies on similar systems indicate that the amino-keto form is generally the most stable tautomer in the ground state, but the relative energies can be close, allowing for a dynamic equilibrium. mdpi.com This equilibrium is fundamental to the compound's reactivity, as different tautomers present different reactive sites for chemical transformations.

Table 2: Potential Tautomers of this compound

| Tautomer Type | Description | General Structure |

|---|---|---|

| Amino-Keto (Canonical) | The most commonly depicted form with an exocyclic amino group and a ring carbonyl. | Imidazolone ring with exocyclic =CH-CH₃, NH₂, and =O groups. |

| Imino-Keto | Proton migrates from the exocyclic NH₂ to a ring nitrogen, forming an exocyclic imine. | Imidazolone ring with exocyclic =CH-CH₃, =NH, and =O groups. |

| Amino-Enol | Proton migrates from a ring nitrogen to the carbonyl oxygen, forming a hydroxyl group. | Hydroxy-imidazole ring with exocyclic =CH-CH₃ and NH₂ groups. |

| Imino-Enol | Proton migrations occur at both the amino and keto groups. | Hydroxy-imidazole ring with exocyclic =CH-CH₃ and =NH groups. |

Factors Influencing Tautomeric Preference (e.g., Solvent, Substituents)

The tautomeric equilibrium of this compound is not static but is instead delicately balanced by a variety of internal and external factors. The most prominent among these are the nature of the solvent and the presence of substituent groups on the imidazolone core.

Solvent Effects: The polarity of the solvent plays a pivotal role in dictating the preferred tautomeric form. Polar solvents, particularly those capable of hydrogen bonding, can selectively stabilize one tautomer over another. For instance, in related heterocyclic systems, polar protic solvents like water or methanol have been observed to favor the stabilization of more polar tautomers, such as the enol form, through hydrogen bond donation and acceptance. Conversely, nonpolar aprotic solvents tend to favor less polar tautomers that can form stable intramolecular hydrogen bonds. While specific data for this compound is not available in the reviewed literature, the general principle suggests that its tautomeric equilibrium would exhibit significant solvent dependency.

Experimental and Computational Determination of Tautomer Ratios

The quantitative assessment of tautomeric ratios is achieved through a combination of experimental techniques and computational modeling. These methods provide valuable insights into the energetic landscape of the tautomeric forms and the position of the equilibrium.

Experimental Determination: Spectroscopic methods are the primary experimental tools for investigating tautomeric equilibria. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a powerful technique for identifying and quantifying the different tautomers in solution. The chemical shifts of specific nuclei are highly sensitive to the local electronic environment, allowing for the differentiation of tautomeric forms. For instance, the chemical shift of the nitrogen atoms in the imidazole ring and the amino group would be expected to differ significantly between the amino and imino tautomers. Ultraviolet-visible (UV-vis) spectroscopy can also be employed, as different tautomers often exhibit distinct absorption maxima due to differences in their conjugated systems.

Computational Determination: In parallel with experimental studies, computational chemistry provides a robust framework for predicting tautomeric preferences. Density Functional Theory (DFT) is a widely used quantum mechanical method for calculating the relative energies and stabilities of different tautomers. By employing a suitable level of theory and basis set, often in conjunction with a continuum solvation model (like the Polarizable Continuum Model, PCM) to simulate solvent effects, the equilibrium constants and tautomer ratios can be estimated. These calculations can also provide valuable information on the transition states connecting the tautomers, offering insights into the kinetics of the interconversion process.

While the reviewed scientific literature provides a strong theoretical foundation for understanding the tautomerism of heterocyclic compounds, specific experimental or computational data on the tautomeric ratios of this compound could not be located. The following table illustrates the type of data that would be generated from such studies, based on general knowledge of similar systems.

| Tautomeric Form | Solvent | Method | Predicted/Observed Ratio (%) |

| Amino-keto | D₂O | ¹H NMR | Data not available |

| Imino-keto | D₂O | ¹H NMR | Data not available |

| Amino-enol | D₂O | ¹H NMR | Data not available |

| Amino-keto | CDCl₃ | ¹H NMR | Data not available |

| Imino-keto | CDCl₃ | ¹H NMR | Data not available |

| Amino-enol | CDCl₃ | ¹H NMR | Data not available |

| Amino-keto | Gas Phase | DFT (B3LYP/6-31G) | Data not available |

| Imino-keto | Gas Phase | DFT (B3LYP/6-31G) | Data not available |

| Amino-enol | Gas Phase | DFT (B3LYP/6-31G*) | Data not available |

Further experimental and computational research is necessary to populate this table with specific data for this compound and to fully elucidate the intricacies of its tautomeric behavior.

Interactions with Biomacromolecular Environments: Focus on Chromophore Function

Chromophore Formation Mechanism within Protein Scaffolds

The biosynthesis of the 4-amino-5-ethylideneimidazol-2-one chromophore, the light-emitting component of GFP and its derivatives, is a fascinating example of post-translational modification that occurs deep within the protective environment of the protein's β-barrel structure. evidentscientific.com This process is fully encoded by the primary amino acid sequence and happens without the need for external cofactors or enzymes. nih.gov

The formation begins with the cyclization of a specific tripeptide sequence, most commonly Ser-Tyr-Gly at positions 65-67. syronoptics.comresearchgate.net This is followed by oxidation and dehydration steps to create the mature, fluorescent chromophore. syronoptics.com The rigid and tightly packed nature of the protein barrel is crucial for this process, providing a stable environment and shielding the reactive intermediates from the surrounding solvent. evidentscientific.comfsu.edu

Role of Specific Amino Acid Residues in Chromophore Biogenesis

The formation of the chromophore is not a spontaneous chemical event but is orchestrated by the precise positioning of key amino acid residues within the protein. While the core chromophore-forming triad (B1167595) (e.g., Ser65, Tyr66, Gly67) is fundamental, other residues in the vicinity play critical catalytic and structural roles. syronoptics.comresearchgate.net

Mutagenesis studies have been instrumental in identifying these key players. For instance, the residue at position 65 significantly influences the final chemical structure and, consequently, the spectral properties of the chromophore. nih.gov In wild-type GFP, Serine at this position leads to the green-emitting chromophore. Substitutions at this position are a common strategy for creating a diverse palette of fluorescent proteins.

The protein architecture creates a unique environment that facilitates the necessary chemical transformations. A significant bend of approximately 80° in the central helix distorts the geometry around Gly67, bringing the nitrogen atom of Gly67 and the carbonyl oxygen of Ser65 into close proximity, which is essential for the initial cyclization reaction. nih.gov This distortion also prevents the formation of standard helical hydrogen bonds, which would otherwise need to be broken at an energetic cost. nih.gov

Furthermore, residues like Arginine 96 (R96) and Glutamate (B1630785) 222 (E222) are proposed to have primarily electrostatic roles in the formation process. nih.gov The carbonyl oxygen of Threonine 62 is suggested to act as the base that initiates the final dehydration step. nih.gov The following table summarizes the roles of key residues in this intricate process.

| Residue/Sequence | Role in Chromophore Biogenesis |

| Ser65-Tyr66-Gly67 | The core tripeptide that undergoes cyclization, oxidation, and dehydration to form the chromophore. syronoptics.comresearchgate.net |

| Residue at position 65 | Influences the chemical structure and spectral properties of the mature chromophore. nih.gov |

| Gly67 | A sharp bend at this position facilitates the initial cyclization reaction. nih.gov |

| Arg96 | Plays an electrostatic role in stabilizing intermediates during chromophore formation. nih.gov |

| Glu222 | Contributes to the electrostatic environment necessary for the reaction cascade. nih.gov |

| Thr62 | The carbonyl oxygen is proposed to initiate the final dehydration step. nih.gov |

Enzymatic vs. Autocatalytic Processes

The formation of the this compound chromophore within GFP and related proteins is a classic example of an autocatalytic process. evidentscientific.comresearchgate.net This means that the protein itself, through its specific folded structure and the chemical reactivity of its own amino acid side chains, catalyzes the necessary reactions without the involvement of any external enzymes or cofactors. nih.gov

The entire process is a first-order reaction, with the rate-limiting step being the oxidation of the cyclized intermediate. researchgate.net Studies have shown that denatured GFP, which lacks the mature chromophore, can spontaneously fold and form the chromophore in vitro, further supporting the autocatalytic nature of this transformation. researchgate.net The process is essentially irreversible and driven by the energetically favorable folding of the protein, which correctly orients the catalytic residues around the chromophore-forming tripeptide. nih.govnih.gov

Modulation of Chromophore Photophysics by Protein Environment

The photophysical properties of the this compound chromophore, such as its absorption and emission wavelengths, quantum yield, and photostability, are finely tuned by its interactions with the surrounding protein environment. fsu.edunih.gov This modulation is a key reason for the vast diversity of fluorescent proteins with different colors and properties that have been engineered from the original GFP. The protein scaffold acts as a sophisticated solvent cage, influencing the chromophore through a combination of steric, electrostatic, and specific chemical interactions.

Steric Confinement Effects on Conformational Dynamics

The rigid β-barrel structure of fluorescent proteins imposes significant steric constraints on the chromophore, restricting its conformational freedom. researchgate.netacs.org In the gas phase or in solution, the chromophore would have much greater flexibility, allowing for non-radiative decay pathways (e.g., twisting around the bonds) that would quench fluorescence. By confining the chromophore to a more planar conformation, the protein environment minimizes these non-radiative pathways and enhances the fluorescence quantum yield. researchgate.netacs.org

Electrostatic Interactions and Hydrogen Bonding Networks

The interior of the protein barrel surrounding the chromophore is lined with charged amino acid residues and contains a network of water molecules. fsu.edu This creates a complex electrostatic environment that significantly influences the electronic structure of the chromophore. nih.gov

Hydrogen bonding is particularly important in modulating the chromophore's properties. escholarship.orgnih.gov The chromophore can act as both a hydrogen bond donor and acceptor, forming a network of interactions with neighboring amino acid side chains and internal water molecules. biorxiv.org This hydrogen-bonding network is critical for stabilizing the ground and excited states of the chromophore and can affect its absorption and emission spectra. fsu.eduescholarship.org For instance, the stabilization of the anionic form of the chromophore through hydrogen bonding is a key factor in the bright fluorescence of many GFPs. biorxiv.org

The electrostatic field exerted by the protein on different parts of the chromophore can also tune its color. researchgate.net The sensitivity of the chromophore's color to these electrostatic interactions is a fundamental principle behind the rational design of new fluorescent protein variants. nih.gov

Protonation States and Intramolecular Proton Transfer within Proteins

The fluorescence properties of GFP are strongly dependent on the protonation state of the chromophore and nearby amino acid residues. pnas.orgrsc.org The chromophore can exist in a neutral (protonated) or anionic (deprotonated) form. researchgate.net In wild-type GFP, the neutral form absorbs light in the near-UV range, while the anionic form absorbs in the blue range. pnas.org

Upon excitation of the neutral form, an excited-state proton transfer (ESPT) can occur. nih.gov This is a rapid process where a proton is transferred from the chromophore to a nearby acceptor residue, often through a "proton wire" composed of a hydrogen-bonded network of water molecules and amino acid side chains. researchgate.netnih.gov A key player in this proton wire is often a glutamate residue, such as Glu222. pnas.orgnih.gov

Molecular Basis of Photochromism and Photoswitching in Fluorescent Proteins

The ability of certain fluorescent proteins to change their color or switch their fluorescence on and off in response to light, a phenomenon known as photochromism and photoswitching, is of immense interest in biotechnology and cell biology. At the heart of this capability lies the chromophore, and understanding the behavior of analogues like this compound provides fundamental insights into these processes.

Reversible Photoconversion Mechanisms

The reversible photoconversion of fluorescent proteins is primarily driven by the photoisomerization of the chromophore, a light-induced change in its spatial arrangement. nih.gov In the case of chromophores based on the imidazolinone core, such as this compound, this typically involves a cis-trans isomerization around the double bond of the ethylidene group.

In the dark or ground state, the chromophore predominantly exists in a stable, fluorescent cis conformation. Upon irradiation with a specific wavelength of light, the chromophore absorbs energy and can undergo a conformational change to a less fluorescent or non-fluorescent trans state. This "off-switching" is a key feature of many photoswitchable fluorescent proteins. The return to the fluorescent cis state can often be triggered by irradiation with a different wavelength of light, completing the reversible cycle. nih.gov